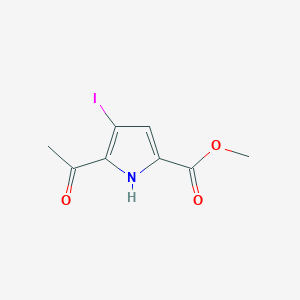

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWLJCUANGFMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(N1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate, a highly functionalized pyrrole derivative with potential applications in medicinal chemistry and materials science. This document outlines a multi-step synthesis commencing with the preparation of methyl 1H-pyrrole-2-carboxylate, followed by a strategic Friedel-Crafts acylation and subsequent iodination. The rationale behind the chosen synthetic route, detailed experimental protocols, and critical process parameters are discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-based structures are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The strategic placement of various substituents on the pyrrole ring allows for the fine-tuning of their electronic and steric properties, leading to compounds with diverse pharmacological activities.[2] The target molecule, this compound, incorporates three key functional groups: a methyl ester, an acetyl group, and an iodine atom. This specific arrangement of an electron-withdrawing ester, a keto group, and a halogen offers a versatile platform for further chemical modifications, making it a valuable building block in drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core of this strategy revolves around the sequential functionalization of a simpler pyrrole precursor. The proposed synthetic route begins with the readily accessible methyl 1H-pyrrole-2-carboxylate. This starting material will then undergo a Friedel-Crafts acylation to introduce the acetyl group, followed by a regioselective iodination to yield the final product.

The key challenge in this synthesis is controlling the regioselectivity of the electrophilic substitution reactions (acylation and iodination) on the pyrrole ring. The presence of the electron-withdrawing methyl carboxylate group at the C2 position is expected to direct incoming electrophiles to the C4 and C5 positions.

Synthetic Workflow

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate

The synthesis of the starting material, methyl 1H-pyrrole-2-carboxylate, can be achieved from pyrrole through a two-step process involving the formation of 2-(trichloroacetyl)-pyrrole followed by treatment with sodium methoxide.[3]

Reaction Scheme:

Caption: Synthesis of the starting material.

Protocol:

-

Preparation of 2-(trichloroacetyl)-pyrrole: To a stirred solution of freshly distilled pyrrole in anhydrous diethyl ether, add trichloroacetyl chloride dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched with an aqueous solution of potassium carbonate.[4] The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(trichloroacetyl)-pyrrole.

-

Formation of Methyl 1H-pyrrole-2-carboxylate: A solution of sodium methoxide in methanol is added to a solution of 2-(trichloroacetyl)-pyrrole in methanol under a nitrogen atmosphere.[3] The reaction is stirred at room temperature for a few hours.[3] The solvent is removed in vacuo, and the residue is dissolved in diethyl ether and washed with water.[3] The organic layer is dried and concentrated to give methyl 1H-pyrrole-2-carboxylate, which can be further purified by recrystallization.[3]

| Parameter | Value | Reference |

| Starting Material | Pyrrole | [4] |

| Key Reagents | Trichloroacetyl chloride, Sodium methoxide | [3][4] |

| Solvent | Diethyl ether, Methanol | [3][4] |

| Reaction Temperature | 0 °C to room temperature | [3][4] |

| Typical Yield | Not specified |

Step 2: Friedel-Crafts Acylation of Methyl 1H-pyrrole-2-carboxylate

The introduction of the acetyl group at the C5 position is achieved via a Friedel-Crafts acylation reaction. The electron-withdrawing nature of the methyl carboxylate at C2 directs the incoming electrophile primarily to the C4 and C5 positions. Steric hindrance may favor substitution at the C5 position.

Reaction Scheme:

Caption: Introduction of the acetyl group via Friedel-Crafts acylation.

Protocol:

-

To a suspension of anhydrous aluminum chloride in dichloromethane (DCM), add acetyl chloride dropwise at 0 °C.

-

A solution of methyl 1H-pyrrole-2-carboxylate in DCM is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford methyl 5-acetyl-1H-pyrrole-2-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Methyl 1H-pyrrole-2-carboxylate | |

| Acylating Agent | Acetyl chloride | [5] |

| Lewis Acid | Aluminum chloride (AlCl3) | [5] |

| Solvent | Dichloromethane (DCM) | |

| Reaction Temperature | 0 °C to room temperature | |

| Purification | Column chromatography |

Step 3: Iodination of Methyl 5-acetyl-1H-pyrrole-2-carboxylate

The final step involves the regioselective iodination of the pyrrole ring. The presence of the electron-withdrawing acetyl and methyl carboxylate groups deactivates the ring, but the remaining C3 and C4 positions are still susceptible to electrophilic substitution. The C4 position is the most likely site for iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocycles.

Reaction Scheme:

Caption: Regioselective iodination to yield the final product.

Protocol:

-

To a solution of methyl 5-acetyl-1H-pyrrole-2-carboxylate in acetonitrile, add N-iodosuccinimide (NIS) in one portion.

-

The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-acetyl-1H-pyrrole-2-carboxylate | |

| Iodinating Agent | N-Iodosuccinimide (NIS) | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Temperature | Room temperature | [2] |

| Work-up | Aqueous sodium thiosulfate wash | |

| Purification | Recrystallization or Column chromatography |

Causality and Self-Validation

-

Choice of Starting Material: Methyl 1H-pyrrole-2-carboxylate is a commercially available or readily synthesized compound, providing a practical entry point to the synthesis.[3][6]

-

Regiocontrol in Friedel-Crafts Acylation: The C2-ester group deactivates the pyrrole ring towards electrophilic substitution. However, it directs incoming electrophiles to the C4 and C5 positions. The acylation is expected to favor the less sterically hindered C5 position. The use of a Lewis acid like AlCl₃ is standard for activating the acylating agent.[5]

-

Iodination Strategy: N-Iodosuccinimide is a mild and selective iodinating agent, which is crucial to avoid over-iodination or decomposition of the sensitive pyrrole ring, especially when it is substituted with electron-withdrawing groups. The reaction is typically performed in the dark to prevent radical side reactions.

-

Self-Validating Protocols: Each step includes a purification method (recrystallization or column chromatography) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by an appropriate analytical technique like TLC to confirm the consumption of the starting material and the formation of the product. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the intermediates and the final product is essential to confirm their structures.

Conclusion

This technical guide presents a detailed and logically structured synthetic route for this compound. By carefully selecting the starting materials, reagents, and reaction conditions, this highly functionalized pyrrole derivative can be synthesized in a controlled and efficient manner. The provided protocols, along with the underlying chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable chemical entity for further exploration in various scientific disciplines.

References

-

Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9553–9563. [Link]

- (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.

- (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.

- (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.

-

PrepChem. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- (2012).

- (n.d.). Pyrrole Protection. Request PDF.

- (2023).

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Chemistry Stack Exchange. (2019).

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- (2024).

- (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC.

- (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers.

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

- Chemistry LibreTexts. (2015). 15.

Sources

- 1. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2] The strategic introduction of acetyl, iodo, and methyl ester groups onto the pyrrole ring creates a versatile platform for further chemical modification. This document details the predicted physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores the potential reactivity and applications of this compound for researchers in drug discovery and organic synthesis.

Introduction: The Versatility of the Pyrrole Scaffold

The pyrrole ring is an electron-rich five-membered aromatic heterocycle that is a cornerstone of many biologically active molecules, including heme, chlorophyll, and numerous alkaloids.[3][4] Its unique electronic properties make it susceptible to electrophilic substitution and a valuable component in hydrogen-bonding interactions.[3] Functionalized pyrroles exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7]

The title compound, this compound, is a trifunctionalized pyrrole. Each functional group serves a distinct purpose:

-

The Methyl Ester (C2): Provides a handle for conversion to amides, carboxylic acids, or other derivatives, enabling the exploration of structure-activity relationships.

-

The Iodo Group (C4): Acts as a versatile synthetic handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Halogenated pyrroles are integral fragments in many bioactive compounds.[8]

-

The Acetyl Group (C5): Functions as an electron-withdrawing group that modulates the reactivity of the pyrrole ring. It can also be a site for further chemical transformations such as reduction, oxidation, or condensation reactions.

This guide serves to consolidate the known chemistry of related structures to provide a predictive but scientifically grounded resource for researchers interested in utilizing this specific building block.

Physicochemical Properties

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₉H₈INO₃ | Calculated |

| Molecular Weight | 317.07 g/mol | Calculated |

| Appearance | Predicted to be an off-white to light-yellow solid | Analogy to similar functionalized pyrroles |

| Melting Point | > 120 °C | Predicted to be higher than the non-iodinated analog, methyl 5-acetyl-1H-pyrrole-2-carboxylate (112 °C), due to increased mass and stronger intermolecular forces.[9] |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in water | Standard for polar aprotic organic compounds |

| CAS Number | Not assigned | No literature precedent found |

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthetic route to the target compound can be designed in two primary steps starting from the commercially available methyl 1H-pyrrole-2-carboxylate. This pathway leverages well-established pyrrole chemistry.

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Friedel-Crafts Acylation

Causality: The pyrrole ring is highly activated towards electrophilic substitution. The C5 position is sterically accessible and electronically favored for acylation. Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst for this transformation, activating the acetic anhydride electrophile.

Experimental Protocol:

-

To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 5-acetyl-1H-pyrrole-2-carboxylate as a solid.[9]

Step 2: Electrophilic Iodination

Causality: The pyrrole ring of the intermediate remains activated enough for further electrophilic substitution. The C4 position is the most electron-rich and sterically unhindered position available for halogenation. N-Iodosuccinimide (NIS) is a mild and highly effective source of an electrophilic iodine atom ("I⁺"), making it the reagent of choice over harsher alternatives. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

-

Dissolve methyl 5-acetyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetonitrile in a flask protected from light.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) in one portion.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product, this compound.

Predicted Spectroscopic Characterization

A key component of trustworthiness in synthesis is the ability to validate the structure of the final product. The following spectral data are predicted for this compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.0-12.5 ppm (s, 1H, N-H)

-

δ ~7.1-7.3 ppm (s, 1H, C3-H)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~2.4 ppm (s, 3H, -COCH₃)

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~190 ppm (C=O, acetyl)

-

δ ~160 ppm (C=O, ester)

-

δ ~130-135 ppm (Pyrrole C2, C5)

-

δ ~115-120 ppm (Pyrrole C3)

-

δ ~75-80 ppm (Pyrrole C4-I)

-

δ ~52 ppm (-OCH₃)

-

δ ~28 ppm (-COCH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3300-3400 (N-H stretch)

-

~1710-1730 (C=O ester stretch)

-

~1660-1680 (C=O ketone stretch)

-

~1500-1550 (C=C aromatic stretch)

-

~500-600 (C-I stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 317.96 [M+H]⁺, 339.94 [M+Na]⁺. The isotopic pattern for iodine will be characteristic.

-

Reactivity and Synthetic Utility

The true value of this compound lies in its potential for derivatization, making it a powerful intermediate for building complex molecules.

Caption: Potential synthetic transformations of the title compound.

-

Cross-Coupling at the C4-Iodo Position: The C-I bond is highly susceptible to oxidative addition, making it ideal for palladium-catalyzed reactions. This allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups, rapidly increasing molecular complexity.

-

Modification of the C2-Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH).[10] The ester can also undergo amidation with various amines to generate a library of pyrrole-2-carboxamides, a common motif in bioactive compounds.

-

Reactions at the C5-Acetyl Group: The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride. This new hydroxyl group can be used for further functionalization.

Potential Applications in Drug Discovery

Given the biological activities of related structures, this compound is a promising scaffold for developing novel therapeutics.

-

Anticancer Agents: 4-Iodo-1H-pyrrole-2-carboxylic acid has been shown to possess anticancer properties by inhibiting RNA and DNA production in cancer cells.[11] The title compound provides a platform to build upon this core structure, potentially leading to more potent and selective agents.

-

Antibacterial Agents: The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is crucial for the activity of certain dual bacterial DNA gyrase/topoisomerase IV inhibitors.[8] By converting the ester to an amide and using the iodo-group for further coupling, novel antibacterial agents could be developed.

-

Anti-inflammatory and Antioxidant Agents: Flavonoid-pyrrole hybrids have demonstrated interesting cytotoxic and antioxidant properties.[6] The pyrrole core of the title compound could be elaborated to mimic or enhance these activities.

Conclusion

This compound represents a strategically designed chemical building block with considerable untapped potential. While not yet characterized in the literature, its synthesis is feasible through established chemical transformations. Its trifunctional nature provides orthogonal chemical handles for systematic modification, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological endpoints. This guide provides the foundational knowledge—from predicted properties and a robust synthetic protocol to potential applications—to empower researchers to incorporate this versatile scaffold into their discovery programs.

References

-

Klančar, U. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of N-Acetylpyrrole (CAS 609-41-6). Available at: [Link]

-

ChemSynthesis (2024). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Available at: [Link]

-

PubChem (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

ChemSynthesis (2024). methyl 5-phenyl-1H-pyrrole-2-carboxylate. Available at: [Link]

-

ResearchGate (n.d.). Examples of pyrroles with biological activities. Available at: [Link]

-

Al-Qalaf, F. A. et al. (2009). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters. Available at: [Link]

-

ResearchGate (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Available at: [Link]

-

ACS Publications (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry. Available at: [Link]

-

Gucwa, K. et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports. Available at: [Link]

-

Inomata, K. (n.d.). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Available at: [Link]

- Google Patents (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate (n.d.). Examples of poly-functionalized pyrroles as bioactive compounds. Available at: [Link]

-

Lo-Guidice, J. M. et al. (2005). A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxylate. Biochemistry and Molecular Biology Education. Available at: [Link]

-

Walsh, C. T. et al. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. Natural Product Reports. Available at: [Link]

-

Wikipedia (n.d.). Pyrrole. Available at: [Link]

-

ChemSynthesis (2024). ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. Available at: [Link]

-

CIBTech (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological formation of pyrroles: Nature's logic and enzymatic machinery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cibtech.org [cibtech.org]

- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to CAS Number 1407516-41-9

A Note to the Researcher: The compound corresponding to CAS number 1407516-41-9 is identified as methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate . An extensive search of publicly available scientific literature and databases reveals that this specific molecule is a discrete chemical entity, likely synthesized as a building block or intermediate for further chemical synthesis. However, there is a significant lack of in-depth technical data regarding its specific biological uses, mechanism of action, and established experimental protocols.

This guide has been structured to provide the available factual information on this compound while maintaining the highest degree of scientific integrity. In lieu of specific data, this document will also offer insights into the broader class of substituted pyrroles to provide a valuable context for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

The fundamental properties of this compound are summarized below. This information is typically found in chemical supplier catalogs and databases.

| Property | Value | Source |

| CAS Number | 1407516-41-9 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₈H₈INO₃ | N/A |

| Molecular Weight | 293.06 g/mol | N/A |

| Purity | ≥95% | [1] |

| MDL Number | MFCD22573513 | [1] |

Contextual Scientific Background: The Significance of the Substituted Pyrrole Scaffold

While specific applications for this compound are not documented, its structural backbone—the substituted pyrrole ring—is of profound importance in medicinal chemistry and drug discovery.

Pyrrole is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds.[2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Several commercially available drugs feature the pyrrole moiety, underscoring its utility as a pharmacophore.[2]

The Role of Halogenation

The presence of a halogen atom, in this case, iodine, on the pyrrole ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenated marine natural products, for instance, which include many pyrrole-based compounds, are known for a wide range of biological activities such as antibacterial, antifungal, and antitumor effects.[4][5][6] The introduction of a halogen can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The reactivity of pyrroles towards electrophilic halogenation makes the synthesis of such compounds a subject of interest.[5]

Potential Research Applications: An Outlook

Given its structure as a substituted and halogenated pyrrole, this compound is best categorized as a chemical intermediate or a building block for organic synthesis. Its potential utility for a research audience lies in its application in the synthesis of more complex molecules for various research purposes, including:

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment for screening against various biological targets.

-

Combinatorial Chemistry: It can be used as a scaffold to generate libraries of related compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: The functional groups present (ester, acetyl, iodo) offer multiple points for chemical modification to build analogs of known bioactive pyrroles.[7][8]

General Synthetic Approaches for Substituted Pyrroles

Specific synthesis protocols for CAS 1407516-41-9 are not publicly detailed. However, the synthesis of substituted pyrroles is a well-established field in organic chemistry. General methods that could be adapted for this or similar structures include the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[9] Various modern synthetic methods also exist for creating polysubstituted pyrroles, often employing metal catalysts to form the heterocyclic ring.[9][10][11]

The diagram below illustrates a generalized concept for the synthesis of a substituted pyrrole, highlighting the key bond-forming reactions.

Caption: Generalized workflow for Paal-Knorr pyrrole synthesis.

Data Unavailability and Scientific Integrity

The core requirements for this guide include in-depth details on uses, mechanisms, and experimental protocols. It is crucial to state that for CAS 1407516-41-9, this information is not present in the available scientific literature. To uphold the principles of scientific integrity and avoid the generation of unsubstantiated or "hallucinated" data, no signaling pathways, specific experimental workflows, or detailed protocols for this compound can be provided.

The creation of such materials would be speculative and could misdirect valuable research efforts. It is recommended that any researcher intending to work with this compound perform initial small-scale experiments to determine its properties and potential applications empirically.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, as with any laboratory chemical of unknown toxicity, stringent safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved January 24, 2026, from [Link]

- Elder, T., et al. (1989). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates.

-

Gribble, G. W. (2024). Chapter 3 Naturally occurring halogenated pyrroles and Indoles. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved January 24, 2026, from [Link]

- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis Online. (1989). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved January 24, 2026, from [Link]

Sources

- 1. Heterocyclic Pyrroles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted NMR Spectra

The structure of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is presented below, with each unique proton and carbon atom labeled for the subsequent NMR analysis.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton, the pyrrole ring proton, the methyl ester protons, and the acetyl methyl protons. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrrole derivatives and the known effects of substituents on proton chemical shifts.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-N | 9.0 - 10.0 | Broad Singlet | 1H | The N-H proton of a pyrrole ring is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration. |

| H-3 | 7.0 - 7.2 | Singlet | 1H | This aromatic proton is on the pyrrole ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylate group.[2] |

| OCH₃ | ~3.9 | Singlet | 3H | The methyl protons of an ester group typically resonate in this region.[4][5] |

| COCH₃ | ~2.6 | Singlet | 3H | The methyl protons of an acetyl group attached to an aromatic ring are found in this range. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are estimated based on typical values for substituted pyrroles and the effects of the various functional groups.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (acetyl) | 190 - 195 | The carbonyl carbon of a ketone generally appears in this downfield region.[6][9] |

| C=O (ester) | 160 - 165 | The carbonyl carbon of an ester is typically found in this range.[6][9] |

| C-5 | 135 - 140 | This pyrrole carbon is attached to the electron-withdrawing acetyl group. |

| C-2 | 125 - 130 | This pyrrole carbon is bonded to the carboxylate group. |

| C-3 | 115 - 120 | This is the only pyrrole carbon attached to a hydrogen atom. |

| C-4 | 85 - 95 | The carbon atom bonded to iodine experiences a significant upfield shift due to the heavy atom effect.[10] |

| OCH₃ | ~52 | The carbon of the methyl ester group.[11] |

| COCH₃ | ~28 | The methyl carbon of the acetyl group.[6] |

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

-

Procedure:

-

Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is suitable.[8]

-

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the molecule.

Figure 2. Workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and multiplicities for each nucleus. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar compounds. This information is invaluable for researchers in confirming the synthesis of this molecule and for its ongoing use in drug discovery and materials science.

References

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021).

- interpreting C-13 NMR spectra - Chemguide. (n.d.).

- Carbon-13 NMR Spectroscopy - YouTube. (2019).

- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).

- Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- Saturated Fatty Acids and Methyl Esters – AOCS. (n.d.).

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).

- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).

- (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search - ResearchGate. (2023).

- 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.).

- (127I) Iodine NMR. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023).

- Pyrrole(109-97-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules | Request PDF - ResearchGate. (n.d.).

- Proton NMR Table - MSU chemistry. (n.d.).

- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).

- Methyl 5-acetyl-1H-pyrrole-2-carboxylate | 167167-28-4 | SGA16728 - Biosynth. (n.d.).

- 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016).

- Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures - SciSpace. (n.d.).

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021).

- One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst - ResearchGate. (2015).

- a guide to 13c nmr chemical shift values. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j) - ResearchGate. (n.d.).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).

- 13 C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues - Sci-Hub. (n.d.).

- 13 C NMR Spectra of Pyrroles 1 and 4* | Download Table - ResearchGate. (n.d.).

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. aocs.org [aocs.org]

- 5. scispace.com [scispace.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. web.pdx.edu [web.pdx.edu]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

Foreword: Charting the Molecular Landscape of a Novel Pyrrole Derivative

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular characterization, this guide offers a comprehensive exploration into the mass spectrometric analysis of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate. Pyrrole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an iodine atom and additional functional groups, as in the title compound, presents unique analytical challenges and opportunities. Understanding its behavior under mass spectrometric conditions is paramount for its identification, structural elucidation, and quantification in complex matrices. This document eschews a rigid template, instead adopting a narrative that follows the logical workflow of a seasoned analyst: from the foundational choice of ionization to the nuanced interpretation of fragmentation patterns and the practical application of established protocols.

Foundational Principles: Ionization and Isotopic Signature

The journey of a molecule through a mass spectrometer begins with ionization. The choice of technique is critical and is governed by the analyte's physicochemical properties.[3] For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

The Isotopic Hallmark of Iodine

A key feature in the mass spectrum of any iodine-containing compound is its isotopic signature. Naturally occurring iodine is monoisotopic, consisting of 100% ¹²⁷I.[4][5][6] This simplifies spectral interpretation, as there will be no M+2 peak characteristic of chlorine or bromine compounds.[6][7] The presence of iodine is often readily identifiable by a peak at m/z 127 (I⁺) and a significant mass difference of 127 units between fragments containing iodine and those that have lost it.[8]

Electron Ionization (EI): The Energetic Fingerprint

EI is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[3] This creates a detailed "fingerprint" mass spectrum, invaluable for structural elucidation and library matching. Given the likely volatility and thermal stability of this compound, EI, particularly when coupled with Gas Chromatography (GC-MS), is a powerful analytical choice.[3]

Electrospray Ionization (ESI): The Gentle Approach

In contrast, ESI is a "soft" ionization technique ideal for less volatile or thermally labile molecules.[3][9] It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS).[3][9] ESI typically produces protonated molecules [M+H]⁺, often with minimal fragmentation.[9][10] This is advantageous for determining the molecular weight of the parent compound. For nitrogen-containing heterocycles like our target molecule, ESI in positive ion mode is particularly effective.[10]

Deciphering the Fragments: A Predictive Analysis

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) of this compound (exact mass: 306.96 g/mol ) will be observed. The subsequent fragmentation will likely proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

-

Loss of a Methyl Radical from the Acetyl Group: A common fragmentation for acetyl-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.[11]

-

Loss of a Methoxy Radical from the Ester: Esters can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[12][13]

-

Loss of the Entire Ester Group: Cleavage of the bond between the pyrrole ring and the carboxyl group can lead to the loss of the entire methyl carboxylate group (•COOCH₃, 59 Da).

-

Loss of an Iodine Atom: The C-I bond is relatively weak and can cleave to release an iodine radical (•I, 127 Da), resulting in a fragment ion at M-127.

-

Cleavage of the Acetyl Group: The bond between the pyrrole ring and the acetyl group can break, leading to the loss of an acetyl radical (•COCH₃, 43 Da).

-

Pyrrole Ring Fission: The stable aromatic pyrrole ring may also undergo fragmentation, although this typically requires higher energy.

The following table summarizes the predicted major fragments under EI:

| m/z (predicted) | Proposed Fragment Structure | Neutral Loss | Mass of Loss (Da) |

| 307 | [M]⁺˙ | - | 0 |

| 292 | [M - CH₃]⁺ | •CH₃ | 15 |

| 276 | [M - OCH₃]⁺ | •OCH₃ | 31 |

| 264 | [M - COCH₃]⁺ | •COCH₃ | 43 |

| 248 | [M - COOCH₃]⁺ | •COOCH₃ | 59 |

| 180 | [M - I]⁺ | •I | 127 |

| 127 | [I]⁺ | C₈H₈NO₃ | 180 |

Diagram of Predicted EI Fragmentation Pathways:

Caption: Predicted major EI fragmentation pathways.

Predicted Electrospray Ionization (ESI) Fragmentation

Under the gentler conditions of ESI, particularly with in-source collision-induced dissociation (CID) or in a tandem mass spectrometer (MS/MS), fragmentation of the protonated molecule [M+H]⁺ (m/z 308) would be expected. The fragmentation pathways may differ slightly from EI due to the even-electron nature of the precursor ion.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

-

Loss of Water: If protonation occurs on the acetyl oxygen, a loss of water (H₂O, 18 Da) is a plausible fragmentation pathway for some pyrrole derivatives.[1]

-

Loss of Methanol: Protonation of the ester carbonyl could facilitate the loss of a neutral methanol molecule (CH₃OH, 32 Da).

-

Loss of Carbon Monoxide: Acylium ions formed through initial fragmentation can subsequently lose carbon monoxide (CO, 28 Da).

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.

GC-MS Analysis Protocol

This method is well-suited for the routine identification and quantification of the title compound, assuming sufficient volatility and thermal stability.[3]

1. Sample Preparation:

- Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]

- Filter the solution through a 0.2 µm syringe filter prior to injection to remove any particulate matter.[3]

2. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.[3]

- Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 20°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400.

Diagram of GC-MS Experimental Workflow:

Caption: General workflow for GC-MS analysis.

LC-MS Analysis Protocol

This method is preferable if the compound exhibits thermal instability or insufficient volatility for GC analysis.

1. Sample Preparation:

- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

- Filter the solution through a 0.2 µm syringe filter.

2. Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, equipped with an ESI source.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase:

- A: Water with 0.1% formic acid.

- B: Acetonitrile with 0.1% formic acid.

- Gradient:

- Start at 10% B, hold for 1 minute.

- Linear gradient to 95% B over 8 minutes.

- Hold at 95% B for 2 minutes.

- Return to 10% B and re-equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- MS Conditions:

- Ionization Mode: ESI, positive ion.

- Drying Gas Temperature: 350°C.

- Drying Gas Flow: 10 L/min.

- Nebulizer Pressure: 40 psi.

- Capillary Voltage: 3500 V.

- Scan Range: m/z 100-500.

Concluding Remarks: A Framework for Discovery

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By integrating foundational principles with predictive fragmentation analysis and practical experimental protocols, researchers are equipped to confidently characterize this and structurally related molecules. The interplay of hard and soft ionization techniques, coupled with a systematic approach to spectral interpretation, will undoubtedly accelerate research and development efforts in the fields of medicinal chemistry and materials science. The methodologies and predictive insights presented herein serve as a robust starting point for unlocking the full analytical potential of mass spectrometry in the study of novel pyrrole derivatives.

References

-

University of Arizona. Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. Available from: [Link]

-

National Institutes of Health (NIH). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]

-

ChemRxiv. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Available from: [Link]

-

PubMed. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Available from: [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

-

PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]

-

PubMed. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available from: [Link]

-

ACS Publications. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Available from: [Link]

-

Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

-

ResearchGate. Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of... Available from: [Link]

-

PubMed Central. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

-

Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Available from: [Link]

-

ResearchGate. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. Available from: [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Isotopes of iodine. Available from: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available from: [Link]

-

PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Available from: [Link]

-

YouTube. Webinar on Pyrolysis GC-MS Analysis of Polymeric Materials. Available from: [Link]

-

Whitman College. GCMS Section 6.5. Available from: [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

LCGC International. Quantitative Characterization of Polymer Blends by Pyrolysis-Gas Chromatography-Time of Flight Mass Spectrometry (Pyr-GC-TOFMS). Available from: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

ResearchGate. Electron Ionization Mass Spectrometry. Available from: [Link]

-

RSC Publishing. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Available from: [Link]

-

PubMed Central. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Isotopes of iodine - Wikipedia [en.wikipedia.org]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.5 [people.whitman.edu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to the Synthesis of Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

Introduction

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative with significant potential as a building block in medicinal chemistry and drug development. The presence of three distinct functional groups—an ester, a ketone, and an iodine atom—on the pyrrole core provides multiple points for diversification, making it an attractive scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a linear, three-step sequence commencing with the readily available and economically viable starting material, pyrrole. This strategy is predicated on the principles of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. The synthetic workflow is designed to first establish the pyrrole-2-carboxylate framework, followed by sequential introduction of the acetyl and iodo moieties. The order of these functionalization steps is critical to ensure the desired regioselectivity, leveraging the directing effects of the substituents on the pyrrole ring.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The process begins with the formation of the key intermediate, methyl 1H-pyrrole-2-carboxylate, from pyrrole. This is followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C5 position. The final step involves the selective iodination of the C4 position to yield the target molecule.

Caption: Overall synthetic route.

Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate

The initial step focuses on the introduction of a carboxylate group at the C2 position of the pyrrole ring. A robust and scalable method involves the formation of 2-(trichloroacetyl)-pyrrole from pyrrole, followed by reaction with sodium methoxide.[1] This two-part process is generally high-yielding and provides a direct route to the desired ester.

Mechanism Insight

The reaction of pyrrole with trichloroacetyl chloride proceeds via an electrophilic substitution, where the electron-rich pyrrole ring attacks the electrophilic carbon of the acyl chloride. The subsequent reaction with sodium methoxide is a nucleophilic acyl substitution, where the methoxide ion attacks the carbonyl carbon of the trichloroacetyl group, leading to the formation of the methyl ester and chloroform as a byproduct.

Experimental Protocol

Part A: Synthesis of 2-(trichloroacetyl)-pyrrole

-

In a well-ventilated fume hood, a solution of freshly distilled pyrrole (1 equivalent) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Trichloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(trichloroacetyl)-pyrrole, which can be used in the next step without further purification.

Part B: Synthesis of Methyl 1H-pyrrole-2-carboxylate

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal (1.5 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

The crude 2-(trichloroacetyl)-pyrrole from the previous step is dissolved in anhydrous methanol and cooled to 0 °C.

-

The freshly prepared sodium methoxide solution is added dropwise to the stirred solution of 2-(trichloroacetyl)-pyrrole. An exothermic reaction is expected.

-

After the addition, the mixture is stirred at room temperature for 3 hours.[1]

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure methyl 1H-pyrrole-2-carboxylate.[1]

| Parameter | Value |

| Typical Yield | 70-80% (over two steps) |

| Purity (by NMR) | >98% |

| Appearance | White to off-white solid |

Step 2: Friedel-Crafts Acylation to Yield Methyl 5-acetyl-1H-pyrrole-2-carboxylate

The second step involves the regioselective introduction of an acetyl group onto the pyrrole ring. The Friedel-Crafts acylation is the method of choice for this transformation.[2][3][4][5] The electron-withdrawing nature of the methyl carboxylate group at the C2 position deactivates the adjacent C3 position and directs the incoming electrophile to the electron-rich C5 position of the pyrrole ring.

Causality of Reagent Selection

Acetic anhydride is chosen as the acetylating agent due to its ready availability and appropriate reactivity. Aluminum trichloride (AlCl₃) is a powerful Lewis acid catalyst that activates the acetic anhydride, generating a highly electrophilic acylium ion, which is then attacked by the pyrrole ring.[2] A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[3]

Caption: Friedel-Crafts acylation of the pyrrole intermediate.

Experimental Protocol

-

To a stirred suspension of anhydrous aluminum trichloride (2.5 equivalents) in anhydrous dichloromethane in a three-necked flask under a nitrogen atmosphere, acetic anhydride (1.5 equivalents) is added dropwise at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane is then added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to give methyl 5-acetyl-1H-pyrrole-2-carboxylate.

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >97% |

| Appearance | Pale yellow solid |

Step 3: Regioselective Iodination to Afford this compound

The final step is the introduction of an iodine atom at the C4 position of the pyrrole ring. This is achieved through an electrophilic iodination reaction. The presence of two electron-withdrawing groups (acetyl at C5 and carboxylate at C2) deactivates the pyrrole ring towards electrophilic attack. However, the C4 position remains the most electron-rich and sterically accessible site for substitution.

Rationale for Iodinating Agent

N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine, making it well-suited for the iodination of moderately deactivated aromatic systems.[6][7] The reaction can be catalyzed by an acid, which protonates NIS, increasing its electrophilicity.[8]

Experimental Protocol

-

Methyl 5-acetyl-1H-pyrrole-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

N-Iodosuccinimide (1.1 equivalents) is added to the solution in one portion.

-

A catalytic amount of a protic acid, such as trifluoroacetic acid or sulfuric acid, can be added to accelerate the reaction, particularly if the substrate is significantly deactivated.[6][8]

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Once the starting material is consumed, the reaction mixture is diluted with dichloromethane and washed with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by UPLC-MS) | >98% |

| Appearance | Off-white to light brown solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully selecting the starting materials and reagents, and by understanding the underlying principles of electrophilic aromatic substitution and substituent directing effects, researchers can efficiently access this versatile building block for applications in drug discovery and materials science. The provided protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the high quality of the final compound.

References

-

Friedel–Crafts reaction. In Wikipedia; 2024. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. May 17, 2018. [Link]

-

Synthesis of methyl pyrrole-2-carboxylate. PrepChem.com. [Link]

-

N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

-

Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. 2024;44(2):508. [Link]

-

Zyk, N. V.; et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry. 2007;43(9):1281-1284. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Harnessing the Therapeutic Potential of Substituted Pyrrole Carboxylates: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insight

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrrole Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets. This scaffold is prevalent in numerous natural products and clinically approved drugs, demonstrating its therapeutic relevance.[1][2] For instance, blockbuster drugs like atorvastatin (Lipitor), the nonsteroidal anti-inflammatory drugs (NSAIDs) ketorolac and tolmetin, and the anticancer agent sunitinib all feature a core pyrrole moiety.[1][2]

The introduction of a carboxylate group, or its ester equivalent, onto the pyrrole ring profoundly influences the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. This functionalization is a key strategy for modulating pharmacokinetic profiles and enhancing interactions with biological targets. Substituted pyrrole carboxylates have emerged as a versatile class of compounds with a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and specific enzyme inhibitory effects.[2][3][4]

This technical guide provides an in-depth exploration of substituted pyrrole carboxylates for researchers and drug development professionals. We will dissect the causal logic behind synthetic strategies, elucidate the mechanisms underpinning their diverse biological activities, and provide detailed, self-validating experimental protocols for their evaluation. Our focus is on bridging synthetic feasibility with robust biological characterization to accelerate the discovery of novel therapeutic agents.

Synthetic Strategies: Building the Pyrrole Carboxylate Core

The rational design of novel therapeutics begins with efficient and versatile synthetic routes. The substitution pattern on the pyrrole ring is critical for biological activity, making the choice of synthesis paramount. Several classical and modern methods are employed to construct the pyrrole carboxylate scaffold.

Foundational Synthetic Methodologies

-

Paal-Knorr Pyrrole Synthesis: This is one of the most direct methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5] Its primary advantage is the straightforward assembly of the pyrrole ring from readily available starting materials. The choice of the amine directly installs the N-substituent, offering a simple route to N-substituted pyrroles.

-

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a powerful multicomponent reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5][6][7] This method is particularly valuable as it builds a highly functionalized pyrrole ring, often incorporating the desired carboxylate (from the β-ketoester) and other substituents in a single step. The generally accepted mechanism involves the formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone.[7][8]

-

Barton-Zard Synthesis: This reaction provides access to pyrroles through the condensation of an isocyanoacetate with a nitroalkene, followed by cyclization.[5] It is a reliable method for preparing pyrroles with specific substitution patterns that may be difficult to achieve via other routes.

The selection of a synthetic route is a critical decision based on the desired substitution pattern, availability of starting materials, and scalability. For instance, the Hantzsch synthesis is often preferred when a high degree of substitution on the final pyrrole ring is required from the outset.

Caption: Core Synthetic Pathways to Substituted Pyrroles.

A Spectrum of Biological Activity: Mechanisms and Therapeutic Targets

Substituted pyrrole carboxylates exhibit a wide array of pharmacological effects. The specific biological activity is dictated by the nature and position of substituents on the pyrrole ring, which in turn governs the molecule's interaction with its biological target.

Antimicrobial Activity

Nitrogen-containing heterocycles are a hallmark of many antibacterial drugs, and pyrrole derivatives are no exception.[2] They have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9]

-

Mechanism of Action: A key bacterial target for some pyrrole derivatives is the type II fatty acid synthesis (FAS) system, which is essential for bacterial survival and distinct from the mammalian FAS system.[10] Specifically, Enoyl-Acyl Carrier Protein Reductase (ENR) has been identified as a target, making it an attractive focus for developing narrow-spectrum antibacterial agents.[10] Other mechanisms include the disruption of cellular membranes and interaction with microbial DNA.[9]

-